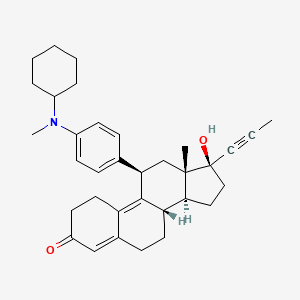

Cymipristone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

329971-40-6 |

|---|---|

Molecular Formula |

C34H43NO2 |

Molecular Weight |

497.7 g/mol |

IUPAC Name |

(8S,11R,13S,14S,17S)-11-[4-[cyclohexyl(methyl)amino]phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C34H43NO2/c1-4-19-34(37)20-18-31-29-16-12-24-21-27(36)15-17-28(24)32(29)30(22-33(31,34)2)23-10-13-26(14-11-23)35(3)25-8-6-5-7-9-25/h10-11,13-14,21,25,29-31,37H,5-9,12,15-18,20,22H2,1-3H3/t29-,30+,31-,33-,34-/m0/s1 |

InChI Key |

LINHWUOVRCYTCY-FMHBTXFXSA-N |

Isomeric SMILES |

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C6CCCCC6)C)O |

Canonical SMILES |

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C6CCCCC6)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ZXH-951; ZXH951; ZXH 951; Cymipristone |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Sotorasib: A Novel, First-in-Class KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotorasib (formerly AMG 510) is a first-in-class, orally bioavailable small molecule inhibitor that specifically and irreversibly targets the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein with a glycine-to-cysteine mutation at codon 12 (KRAS G12C).[1] For decades, KRAS was considered an "undruggable" target in oncology due to its smooth protein structure and high affinity for guanosine triphosphate (GTP).[2] Sotorasib's development marks a significant breakthrough in precision medicine, offering a targeted therapeutic option for patients with KRAS G12C-mutated solid tumors, which are prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other malignancies.[3] This guide provides a comprehensive technical overview of Sotorasib's mechanism of action, preclinical and clinical efficacy, and detailed protocols for key experimental assays used in its evaluation.

Introduction: The Challenge of Targeting KRAS

The KRAS protein is a small GTPase that acts as a critical molecular switch in intracellular signaling.[4] It cycles between an active GTP-bound state and an inactive guanosine diphosphate (GDP)-bound state.[5] This cycling regulates downstream pathways crucial for cell proliferation, differentiation, and survival, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

The KRAS G12C mutation, which accounts for a significant fraction of KRAS mutations in cancers like NSCLC, impairs the protein's intrinsic ability to hydrolyze GTP. This results in a constitutively active, GTP-bound state, leading to persistent downstream signaling that drives uncontrolled cell growth and tumorigenesis.

Mechanism of Action: Irreversible and Specific Inhibition

Sotorasib employs a unique mechanism to target the KRAS G12C mutant protein. It leverages the presence of the mutant cysteine residue, which is absent in the wild-type protein, to achieve high specificity.

Covalent Binding: Sotorasib forms an irreversible covalent bond with the thiol group of the cysteine residue at position 12. This binding occurs within a transiently accessible pocket, known as the switch-II pocket, which is available only in the inactive, GDP-bound state of KRAS.

Locking in Inactivity: By covalently binding to this pocket, Sotorasib effectively traps the KRAS G12C protein in its inactive GDP-bound conformation. This prevents the exchange of GDP for GTP, a necessary step for KRAS activation, thereby blocking downstream oncogenic signaling. This targeted approach ensures high potency against the mutant protein with minimal effect on wild-type KRAS, reducing potential off-target toxicities.

Signaling Pathway Inhibition

Sotorasib's primary anti-tumor effect stems from the shutdown of key downstream signaling pathways that are hyperactivated by the KRAS G12C mutation.

Quantitative Data Presentation

Sotorasib has demonstrated potent and selective activity in preclinical models and significant clinical efficacy in patients with KRAS G12C-mutated tumors.

Table 1: Preclinical In Vitro Efficacy of Sotorasib

| Cell Line | Cancer Type | KRAS Status | IC50 (µM) | Reference(s) |

| NCI-H358 | NSCLC | G12C | ~0.006 | |

| MIA PaCa-2 | Pancreatic | G12C | ~0.009 | |

| H23 | NSCLC | G12C | 0.6904 | |

| SW1573 | NSCLC | G12C | >7.5 | |

| A549 | NSCLC | G12S | >7.5 | |

| HCT116 | Colorectal | G13D | >7.5 |

NSCLC: Non-Small Cell Lung Cancer. IC50: Half-maximal inhibitory concentration.

Table 2: Clinical Efficacy of Sotorasib in NSCLC (CodeBreaK 100 & 200 Trials)

| Parameter | CodeBreaK 100 (Phase 1/2) | CodeBreaK 200 (Phase 3) | Reference(s) |

| Patient Population | Previously Treated | Previously Treated | |

| Objective Response Rate (ORR) | 37.1% - 41% | 28.1% | |

| Disease Control Rate (DCR) | 80.6% | Not Reported | |

| Median Progression-Free Survival (PFS) | 6.8 months | 5.6 months | |

| Median Overall Survival (OS) | 12.5 months | No significant benefit noted | |

| Median Duration of Response (DoR) | 11.1 months | Not Reported |

Key Experimental Protocols

The following protocols are foundational for the preclinical evaluation of KRAS G12C inhibitors like Sotorasib.

Experimental Workflow Overview

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability and cytotoxicity following treatment with Sotorasib.

Materials:

-

KRAS G12C mutant and wild-type cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Sotorasib (stock solution in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for solubilization)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Sotorasib Treatment: Prepare serial dilutions of Sotorasib in complete medium. Remove the old medium and add 100 µL of the Sotorasib dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10-15 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.

Western Blot for Pathway Inhibition

This protocol assesses Sotorasib's ability to inhibit the MAPK and PI3K/AKT pathways by measuring the phosphorylation levels of key downstream proteins, ERK and AKT.

Materials:

-

Cell lysates from Sotorasib-treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2, Rabbit anti-phospho-AKT (Ser473), Mouse anti-total ERK1/2, Mouse anti-total AKT

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

ECL chemiluminescence substrate and imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to collect the protein supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load 20-50 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane and apply ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for the corresponding total protein (e.g., total ERK).

-

Analysis: Quantify band intensity using densitometry software. The p-ERK/total ERK ratio is calculated to determine the extent of pathway inhibition.

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of Sotorasib in an animal model.

Materials:

-

Immunocompromised mice (e.g., Nu/J or NOD/SCID)

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358)

-

Matrigel

-

Sotorasib (formulated for oral gavage)

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of 1x10⁶ to 4x10⁶ cancer cells mixed 1:1 with Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer Sotorasib (e.g., 100 mg/kg) or vehicle control to the respective groups daily via oral gavage.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry, biomarker analysis).

Mechanisms of Resistance

Despite the initial efficacy of Sotorasib, acquired resistance is a significant clinical challenge. Understanding these mechanisms is crucial for developing effective combination therapies.

-

On-Target Resistance: Secondary mutations in the KRAS gene can emerge that prevent Sotorasib from binding effectively.

-

Bypass Track Activation: Cancer cells can develop resistance by upregulating parallel signaling pathways to bypass the KRAS blockade. This frequently involves the reactivation of the MAPK pathway through other mechanisms or hyperactivation of the PI3K-AKT pathway.

-

Receptor Tyrosine Kinase (RTK) Activation: Increased signaling from upstream RTKs (like EGFR) can reactivate wild-type RAS proteins (HRAS, NRAS), circumventing the inhibition of KRAS G12C.

-

Histological Transformation: In some cases, tumors may undergo cellular changes, such as an epithelial-to-mesenchymal transition (EMT), which reduces their dependency on the KRAS pathway.

Conclusion and Future Directions

Sotorasib has fundamentally changed the treatment landscape for KRAS G12C-mutated cancers, validating KRAS as a druggable target. Its specific, covalent mechanism of action leads to the effective suppression of oncogenic signaling and has demonstrated meaningful clinical benefit. However, the emergence of resistance highlights the complexity of cancer biology and the need for continued research. Future strategies will likely focus on rational combination therapies that target upstream activators (e.g., SHP2 inhibitors), downstream effectors (e.g., MEK inhibitors), or parallel resistance pathways (e.g., PI3K inhibitors) to enhance the depth and durability of response to Sotorasib.

References

Cymipristone: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cymipristone, chemically known as 11-(4-(N-methyl-N-cyclohexylmethylamino)phenyl)-17-(1-propinyl)-17-hydroxyl-4,9-estradiene-3-one, is a selective progesterone receptor modulator (SPRM) with potential applications in hormonal therapy and reproductive health. As an analogue of mifepristone, it is presumed to exhibit antagonistic or mixed agonist/antagonist effects on the progesterone receptor (PR), thereby modulating the downstream signaling pathways crucial in reproductive processes. This technical guide provides a comprehensive overview of the proposed synthesis of this compound, detailed protocols for its characterization, and an exploration of its mechanism of action through the progesterone receptor signaling pathway. All quantitative data are summarized for clarity, and key experimental workflows are visualized to facilitate understanding.

Proposed Synthesis of this compound

The synthesis of this compound can be approached by adapting established methods for the synthesis of mifepristone and other 11β-aryl-substituted steroids. A plausible synthetic route starts from a suitable steroid precursor, such as estra-5(10),9(11)-diene-3,17-dione. The key steps involve the introduction of the 17α-propynyl group and the stereoselective addition of the specific 11β-aryl substituent.

Synthesis of the Grignard Reagent

The synthesis of the required Grignard reagent, (4-(N-methyl-N-cyclohexylmethylamino)phenyl)magnesium bromide, is a critical preliminary step.

Experimental Protocol:

-

Preparation of the Amine: To a solution of N-methylcyclohexanemethylamine in a suitable solvent (e.g., dichloromethane), add 4-fluoronitrobenzene and a non-nucleophilic base such as triethylamine. Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting materials are consumed. After an aqueous workup and purification by column chromatography, the N-methyl-N-(cyclohexylmethyl)-4-nitroaniline intermediate is obtained. Reduce the nitro group to an amine using a standard reducing agent like tin(II) chloride in ethanol or catalytic hydrogenation to yield N1-(cyclohexylmethyl)-N1-methylbenzene-1,4-diamine.

-

Bromination: The resulting diamine is then subjected to a Sandmeyer-type reaction. Diazotize the free amino group with sodium nitrite in the presence of hydrobromic acid, followed by decomposition of the diazonium salt with copper(I) bromide to introduce the bromine atom at the 4-position, yielding 4-bromo-N-(cyclohexylmethyl)-N-methylaniline.

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromo-N-(cyclohexylmethyl)-N-methylaniline in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is typically initiated with gentle heating. Once the reaction starts, maintain a gentle reflux until all the magnesium has been consumed. The resulting dark solution of (4-(N-methyl-N-cyclohexylmethylamino)phenyl)magnesium bromide is used immediately in the next step.

Synthesis of the Steroid Intermediate

The steroid backbone is prepared for the addition of the aryl group.

Experimental Protocol:

-

Epoxidation: The starting steroid, estra-5(10),9(11)-diene-3,17-dione, is first protected at the C3 carbonyl group, for example, as a ketal using ethylene glycol and a catalytic amount of p-toluenesulfonic acid. The protected steroid is then subjected to epoxidation at the 5(10) double bond using a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA) to form the 5α,10α-epoxide.

-

17-Ethynylation: The 17-keto group is then reacted with a propynylating agent. In a solution of the 5α,10α-epoxide in anhydrous THF at low temperature (e.g., -78 °C), add propynylmagnesium bromide or another suitable organometallic propynyl reagent. This reaction introduces the 17α-propynyl and 17β-hydroxyl groups.

Coupling and Final Product Formation

Experimental Protocol:

-

Grignard Addition: The previously prepared Grignard reagent is added to the 17-alkynylated steroid intermediate in the presence of a copper(I) salt (e.g., CuCl or CuI) as a catalyst. This results in the stereoselective opening of the epoxide ring and the introduction of the 11β-aryl substituent.

-

Deprotection and Dehydration: The resulting intermediate is then treated with a mild acid (e.g., aqueous acetic acid or oxalic acid) to hydrolyze the ketal protecting group at C3 and induce dehydration to form the conjugated 4,9-diene system, yielding the final product, this compound.

-

Purification: The crude this compound is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Spectroscopic and Physical Data

The following table summarizes the expected and reported characterization data for this compound.

| Parameter | Technique | Expected/Reported Value |

| Molecular Formula | - | C₃₄H₄₅NO₂ |

| Molecular Weight | - | 500.7 g/mol |

| Appearance | Visual Inspection | Pale yellow crystalline solid |

| Melting Point | Melting Point Apparatus | To be determined |

| Solubility | Solubility Test | Soluble in methanol, ethanol, acetone, ethyl acetate; Insoluble in water |

| ¹H NMR | NMR Spectroscopy | Complex spectrum with characteristic signals for aromatic, steroidal, cyclohexyl, and propynyl protons. |

| ¹³C NMR | NMR Spectroscopy | Signals corresponding to all 34 carbon atoms, including the carbonyl carbon, quaternary carbons of the steroid, and carbons of the aromatic and cyclohexyl rings. |

| Mass Spectrum | LC-ESI-MS/MS | [M+H]⁺ at m/z 498, with a characteristic fragment at m/z 416.[1] |

| Infrared (IR) | FT-IR Spectroscopy | Characteristic absorption bands for O-H, C≡C, C=O, C=C, and C-N functional groups. |

| UV-Vis | UV-Vis Spectroscopy | Absorption maxima characteristic of the conjugated diene system. |

| Purity | HPLC | >98% |

Experimental Protocols for Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.2.2. Mass Spectrometry (MS)

-

Protocol: A liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method can be employed.[1]

-

Chromatography: Use a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 10 mM ammonium acetate in water and acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Ionization: Positive electrospray ionization (ESI+).

-

Detection: Monitor the transition of the parent ion ([M+H]⁺) to a characteristic fragment ion (e.g., m/z 498 → 416).

-

2.2.3. High-Performance Liquid Chromatography (HPLC)

-

Protocol:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the chromophore of this compound (e.g., ~300 nm).

-

Quantification: Purity is determined by the area percentage of the main peak.

-

Mechanism of Action and Signaling Pathway

This compound, as a selective progesterone receptor modulator, is expected to exert its biological effects by binding to the progesterone receptor (PR). The PR is a ligand-activated transcription factor that regulates the expression of target genes.

Progesterone Receptor Signaling

The binding of progesterone or a modulator like this compound to the PR initiates a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, thereby modulating the transcription of target genes. The action of an SPRM can be agonistic (promoting gene transcription) or antagonistic (blocking gene transcription), and this effect can be tissue-specific.

Caption: Progesterone receptor signaling pathway.

Experimental Workflow for Assessing Progesterone Receptor Activity

The interaction of this compound with the progesterone receptor can be evaluated through a series of in vitro assays.

Caption: Workflow for evaluating this compound's PR activity.

3.2.1. Progesterone Receptor Binding Assay

-

Protocol: A competitive binding assay can be performed using a commercially available kit or by developing an in-house assay.

-

A constant concentration of a radiolabeled progestin (e.g., ³H-progesterone or ³H-ORG 2058) is incubated with a source of progesterone receptor (e.g., recombinant human PR or cytosol from target tissues like rabbit uterus).

-

Increasing concentrations of unlabeled this compound are added to compete for binding to the receptor.

-

After incubation, the bound and free radioligand are separated (e.g., by dextran-coated charcoal or filtration).

-

The amount of bound radioactivity is measured by liquid scintillation counting.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and can be used to calculate the binding affinity (Ki).

-

3.2.2. Reporter Gene Assay

-

Protocol:

-

Transfect a suitable cell line (e.g., HeLa or T47D, which endogenously express PR) with a reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with progesterone response elements (PREs).

-

Treat the transfected cells with varying concentrations of this compound, progesterone (as a positive control for agonism), and a known PR antagonist (e.g., mifepristone) in the presence of progesterone (for antagonism assessment).

-

After an appropriate incubation period, lyse the cells and measure the reporter enzyme activity.

-

An increase in reporter activity indicates agonistic effects, while a decrease in progesterone-induced activity indicates antagonistic effects.

-

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The proposed synthetic route, based on established methodologies for analogous compounds, provides a clear path for its preparation. The detailed characterization protocols, including spectroscopic and chromatographic methods, are crucial for verifying the identity and purity of the synthesized compound. Furthermore, the described in vitro assays offer a robust framework for elucidating the mechanism of action of this compound as a selective progesterone receptor modulator. This information serves as a valuable resource for researchers and professionals in the field of drug development and reproductive science.

References

Preliminary In Vitro Evaluation of Mifepristone: A Technical Guide

Introduction

Due to the limited availability of public research on Cymipristone, this technical guide focuses on the extensive in vitro evaluations of Mifepristone (also known as RU-486), a well-characterized synthetic steroid with potent antiprogestogen and antiglucocorticoid properties.[1] Mifepristone's primary mechanism of action involves its role as a competitive antagonist of the progesterone and glucocorticoid receptors.[2][3] It binds with high affinity to these intracellular receptors, leading to a conformational change that prevents the binding of the natural hormones and subsequent gene transcription.[2][4] This guide will summarize key quantitative data from in vitro studies, detail common experimental protocols, and visualize the signaling pathways modulated by Mifepristone.

Data Presentation: In Vitro Efficacy of Mifepristone

The antiproliferative effects of Mifepristone have been evaluated across various cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and other quantitative measures of its in vitro activity.

Table 1: IC50 Values of Mifepristone in Ovarian Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| OV2008 | ~12-18 | |

| SK-OV-3 | ~12-18 | |

| IGROV-1 | ~12-18 | |

| A2780 | ~12-18 | |

| A2780/CP70 | ~12-18 |

Table 2: Receptor Binding Affinity of Mifepristone

| Receptor | IC50 (nM) | Assay Conditions | Reference |

| Progesterone Receptor (PR) | 0.2 | In vitro assay | |

| Glucocorticoid Receptor (GR) | 2.6 | In vitro assay | |

| Human GR Ligand Binding Domain | 0.6 | COS-7 cells, in the presence of Dexamethasone |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are protocols for key experiments used to evaluate the efficacy of Mifepristone.

1. Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., human neuroblastoma SK-N-SH) in 24-well plates at a density of 10,000 cells/well.

-

Treatment: After 24 hours, replace the medium with fresh medium containing either DMSO (vehicle control) or varying concentrations of Mifepristone. The medium is changed every two days.

-

MTT Incubation: At the desired time point, replace the culture medium with 1 mL/well of MTT solution (1 mg/mL in serum-free, phenol red-free medium), filtered through a 0.22 µm filter. Incubate the cells for 2 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 1 mL of isopropyl alcohol to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the formazan solution spectrophotometrically at 560 nm. All assays should be performed in triplicate.

2. Clonogenic Survival Assay

This assay evaluates the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity.

-

Cell Seeding: Seed a low density of cells (e.g., 250 SK-OV-3 cells) in 6-well plates.

-

Treatment: Expose the cells to various concentrations of Mifepristone (e.g., 0, 1, 10, or 20 µM) for different durations (e.g., 1, 2, or 3 days).

-

Recovery: After the treatment period, remove the Mifepristone-containing medium and culture the cells in regular growth medium for 7 days, or until colonies of more than 50 cells are visible in the control wells.

-

Staining and Counting: Fix the cells with 100% methanol and stain with 0.1% crystal violet. Count the colonies containing ≥ 50 cells.

-

Data Analysis: Express the results as the number of colonies in the treated groups as a percentage of the control group.

3. Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and assess their expression levels.

-

Cell Lysis: Treat cells with Mifepristone at desired concentrations and time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubate with primary antibodies specific for the target proteins (e.g., p-ERK1/2, ERK1/2, p-AKT, AKT).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by Mifepristone

Mifepristone has been shown to modulate several key signaling pathways involved in cell proliferation and survival.

1. IGF-1/ERK1/2 Signaling Pathway

In uterine leiomyoma cells, Mifepristone has been shown to inhibit the IGF-1 signaling pathway. It reduces the expression of phosphorylated ERK1/2, a key downstream effector of this pathway, thereby inhibiting cell proliferation.

2. TGF-β/Smads Signaling Pathway

In early pregnant chorionic villi, Mifepristone upregulates the function of the TGF-β/Smads signaling pathway. This leads to increased expression of target genes like plasminogen activator inhibitor 1, which can affect trophoblast cell migration and invasion.

3. Experimental Workflow for In Vitro Evaluation

A typical workflow for the preliminary in vitro evaluation of a compound like Mifepristone is outlined below.

References

The Quest for Cymipristone (ZXH-951): A Progesterone Receptor Antagonist in Early-Stage Discovery

An In-depth Analysis of a Novel Investigational Compound

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cymipristone, also identified as ZXH-951, is a novel, investigational progesterone receptor antagonist. Early preclinical research suggests its potential as a therapeutic agent, particularly in oncology. This document synthesizes the currently available, albeit limited, public information on the discovery and initial development of this compound. The core of the available data stems from a doctoral thesis focused on its biochemical and pharmacological properties. Due to the scarcity of published research, this guide serves as a summary of initial findings and highlights the significant knowledge gaps that remain in the development of this compound.

Introduction to this compound (ZXH-951)

This compound has been identified as a progesterone receptor antagonist.[1] This class of compounds holds therapeutic promise in various medical fields, including oncology and gynecology, by modulating the effects of progesterone. The primary available source of information on this compound is a 2001 doctoral dissertation by L.E. Zhou, which investigated its anti-proliferative, anti-invasive, and anti-metastatic activities.[2]

Mechanism of Action: Progesterone Receptor Antagonism

As a progesterone receptor antagonist, this compound is designed to bind to progesterone receptors (PRs) and block the activity of progesterone. In the context of hormone-dependent cancers, such as certain breast cancers, blocking the progesterone receptor can inhibit tumor growth. The available research indicates that this compound exhibits potent anti-proliferative activities in estrogen receptor (ER) and progesterone receptor (PR) positive human mammary cancer cells.[2]

Below is a generalized signaling pathway for a progesterone receptor antagonist. The specific downstream effects and protein interactions of this compound have not been detailed in the available literature.

Caption: General signaling pathway of a progesterone receptor antagonist.

Preclinical Data

The primary quantitative data available for this compound comes from in vitro anti-proliferative studies on various human breast cancer cell lines.

Anti-proliferative Activity

The inhibitory concentration (IC50) of this compound was determined in several breast cancer cell lines using an MTT assay.[2] The results are summarized in the table below.

| Cell Line | Receptor Status | Resistance Profile | This compound (ZXH-951) IC50 (µmol/L) |

| T47D | ER+/PR+ | - | 4.14 |

| MCF-7 | ER+/PR+ | - | 4.98 |

| MCF-7/LCC1 | ER+/PR+ | Parent cell line | 2.60 |

| MCF-7/LCC2 | ER+/PR+ | Tamoxifen-resistant | 1.98 |

| MCF-7/LCC9 | ER+/PR+ | ICI 182,780-resistant | 1.88 |

| MDA-MB-231 | ER-/PR- | - | 10 - 50 |

| MCF-7/ADR | ER+/PR+ | Adriamycin-resistant | 10 - 50 |

| Bel7402 (Hepatocellular) | N/A | - | 10 - 50 |

| HCT-8 (Colon) | N/A | - | 10 - 50 |

Data extracted from the abstract of a doctoral thesis by L.E. Zhou (2001).[2]

These findings suggest that this compound is most potent against ER and PR positive breast cancer cells, including those resistant to standard endocrine therapies. Its effect on ER and PR negative, adriamycin-resistant, and other cancer cell lines was significantly less pronounced.

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not publicly available. However, based on the mention of the "MTT assay" and "competitive binding assay" in the source abstract, we can outline a general methodology for these standard techniques.

MTT Assay for Cell Proliferation (General Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.

Workflow:

Caption: A generalized workflow for the MTT cell proliferation assay.

Competitive Binding Assay (General Protocol)

This assay is used to determine the affinity of a ligand (this compound) for a receptor (progesterone receptor) by measuring its ability to compete with a known radiolabeled ligand.

Principle: A fixed amount of radiolabeled ligand and progesterone receptor are incubated with varying concentrations of the unlabeled test compound (this compound). The amount of radiolabeled ligand bound to the receptor is measured, and a decrease in binding indicates competition by the test compound.

Workflow:

References

Unraveling Cymipristone: An Inquiry into its Effects on Cell Signaling Pathways

A comprehensive review of publicly available scientific literature and data reveals a significant gap in the understanding of Cymipristone's mechanism of action and its specific effects on cellular signaling pathways. Despite its notation as a potential new drug with the identifier CAS 329971-40-6, there is a notable absence of published research detailing its biological activity, including quantitative data from key experiments or elucidated signaling cascades.

This technical guide aims to address the current state of knowledge regarding this compound and outlines the necessary experimental approaches to characterize its impact on cellular signaling. Given the lack of specific data for this compound, this document will leverage established methodologies and frameworks for investigating the effects of novel compounds on well-known cancer-related signaling pathways, providing a roadmap for future research.

Current Status of this compound Research

A thorough search of scientific databases, clinical trial registries, and other public repositories did not yield any peer-reviewed articles or conference proceedings that specifically investigate the effects of this compound on cell signaling pathways. The available information is limited to chemical supplier listings and a non-scientific video from 2018 that refers to it as a new drug. Without primary research data, a detailed analysis of its effects, including quantitative data summaries and experimental protocols, cannot be provided at this time.

A Roadmap for Investigating this compound's Impact on Cell Signaling

To elucidate the mechanism of action of this compound, a systematic investigation into its effects on key cell signaling pathways implicated in cancer is necessary. The following sections outline the standard experimental protocols and logical workflows that researchers would typically employ.

Initial High-Throughput Screening and Target Identification

The initial step in characterizing a new compound like this compound would be to perform high-throughput screening (HTS) against a panel of cancer cell lines to determine its anti-proliferative activity and identify sensitive cell types.

Experimental Workflow: High-Throughput Screening

Investigating Key Cancer-Related Signaling Pathways

Based on the results of the initial screening, further investigation would focus on key signaling pathways frequently dysregulated in the sensitive cancer cell lines. The primary candidates for investigation would include the PI3K/Akt/mTOR, MAPK/ERK, and apoptosis signaling pathways.

This pathway is central to regulating cell growth, proliferation, and survival. To determine if this compound affects this pathway, the phosphorylation status of key proteins would be examined.

Logical Relationship: PI3K/Akt/mTOR Pathway

Experimental Protocol: Western Blot for Akt Phosphorylation

-

Cell Culture and Treatment: Plate a sensitive cancer cell line (e.g., MCF-7) and allow cells to adhere overnight. Treat cells with varying concentrations of this compound for different time points (e.g., 1, 6, 24 hours). Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein.

This pathway is crucial for cell proliferation, differentiation, and survival. The effect of this compound on this pathway would be assessed by examining the phosphorylation of MEK and ERK.

Experimental Protocol: Caspase-3/7 Activity Assay

-

Cell Treatment: Seed cells in a 96-well plate and treat with this compound for various time points.

-

Assay Reagent Addition: Add a luminogenic substrate for activated caspase-3 and -7.

-

Incubation: Incubate at room temperature to allow for caspase cleavage of the substrate.

-

Luminescence Measurement: Measure luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.

Quantitative Data Presentation

Once experimental data is generated, it is crucial to present it in a clear and structured format for easy comparison.

Table 1: Hypothetical Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | Data not available |

| A549 | Lung | Data not available |

| HCT116 | Colon | Data not available |

| U87 | Glioblastoma | Data not available |

Table 2: Hypothetical Effect of this compound on Protein Phosphorylation

| Protein | Treatment (Concentration, Time) | Fold Change in Phosphorylation (vs. Control) |

| p-Akt (S473) | Data not available | Data not available |

| p-ERK1/2 (T202/Y204) | Data not available | Data not available |

Conclusion and Future Directions

While the current lack of public data on this compound prevents a definitive analysis of its effects on cell signaling, this guide provides a comprehensive framework for its investigation. The outlined experimental protocols and logical workflows represent the standard approach to characterizing a novel anti-cancer compound. Future research efforts should focus on generating the foundational data through the described in vitro assays. Subsequent studies could then explore its in vivo efficacy in preclinical models, further elucidating its therapeutic potential and mechanism of action. Researchers and drug development professionals are encouraged to utilize this guide as a blueprint for initiating and advancing the scientific understanding of this compound.

An In-depth Technical Guide to the Molecular Targets of the Imipridone ONC201

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONC201, a first-in-class small molecule of the imipridone class, has demonstrated promising anti-cancer activity in a variety of preclinical and clinical settings. Initially identified through a phenotypic screen for compounds that induce Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) independently of p53, subsequent research has elucidated its direct molecular targets and complex mechanism of action. This technical guide provides a comprehensive overview of the molecular targets of ONC201, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. The primary molecular targets identified to date are the mitochondrial caseinolytic protease P (ClpP) and the D2-like dopamine receptors (DRD2 and DRD3).

Primary Molecular Targets

ONC201 exerts its anti-tumor effects through direct interaction with two key proteins:

-

Caseinolytic protease P (ClpP): Located in the mitochondrial matrix, ClpP is a highly conserved serine protease involved in mitochondrial protein quality control. ONC201 acts as an allosteric agonist of ClpP, leading to its hyperactivation.[1][2][3] This uncontrolled proteolysis of mitochondrial proteins results in impaired oxidative phosphorylation, metabolic stress, and the induction of the integrated stress response (ISR), ultimately leading to apoptosis.[3][4]

-

Dopamine Receptor D2 (DRD2) and D3 (DRD3): These are G protein-coupled receptors (GPCRs) that are overexpressed in a range of malignancies, including high-grade gliomas. ONC201 functions as a selective antagonist of DRD2 and DRD3. The antagonism of these receptors by ONC201 is unique, exhibiting both competitive and non-competitive (negative allosteric) mechanisms. This interaction disrupts downstream pro-survival signaling pathways, including the Akt and ERK pathways, and contributes to the induction of TRAIL-mediated apoptosis.

Quantitative Data: Binding Affinities and Potency

The following table summarizes the key quantitative parameters defining the interaction of ONC201 with its molecular targets.

| Target | Parameter | Value | Cell/System | Reference |

| DRD2 | Ki | 3 µM | In vitro binding and reporter assays | |

| DRD3 | Ki | 3 µM | In vitro binding and reporter assays | |

| ClpP | EC50 (activity) | ~1.25 µM | In vitro casein proteolysis assay | |

| H3 K27M-mutant glioma cells | IC50 (cytotoxicity) | ~0.6 µM | Cell culture | |

| H3 wildtype/G34 variant glioma cells | IC50 (cytotoxicity) | ~1.5 µM | Cell culture |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the molecular targets of ONC201.

This assay is used to determine the binding affinity (Ki) of ONC201 for the dopamine D2 and D3 receptors.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either the human D2 or D3 receptor.

-

Radioligand: [3H]methylspiperone, a high-affinity antagonist for D2-like receptors.

-

Procedure:

-

Harvest membranes from the engineered CHO cells.

-

Incubate the cell membranes with a fixed concentration of [3H]methylspiperone (e.g., 0.5 nM) and varying concentrations of ONC201.

-

Allow the binding to reach equilibrium.

-

Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

The data, expressed as the percentage of control specific binding, are plotted against the logarithm of the ONC201 concentration.

-

The IC50 value (the concentration of ONC201 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This assay measures the effect of ONC201 on the enzymatic activity of ClpP.

-

Reagents:

-

Recombinant human ClpP protein.

-

Fluorogenic peptide substrate (e.g., Ac-WLA-AMC) or a protein substrate like α-casein.

-

Assay Buffer: 50 mM Tris, 10 mM MgCl2, 100 mM KCl, 1 mM DTT, 4 mM ATP, 0.02% Triton X-100, and 5% glycerol, pH 8.0.

-

-

Procedure (Fluorogenic Substrate):

-

Pre-incubate recombinant ClpP with varying concentrations of ONC201 in the assay buffer for a defined period (e.g., 60 minutes) to allow for binding.

-

Initiate the reaction by adding the fluorogenic substrate Ac-WLA-AMC.

-

Monitor the increase in fluorescence over time using a plate reader (excitation ~350 nm, emission ~460 nm for AMC). The rate of fluorescence increase is proportional to the ClpP activity.

-

Plot the rate of reaction against the ONC201 concentration to determine the EC50, the concentration at which ONC201 elicits a half-maximal activation of ClpP.

-

-

Procedure (Casein Digestion):

-

Pre-incubate recombinant ClpP with ONC201 as described above.

-

Add α-casein as the substrate and incubate for an additional period (e.g., 1 hour at 37°C).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Resolve the reaction products by SDS-PAGE and visualize the protein bands by silver staining. Increased degradation of the casein bands indicates higher ClpP activity.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by ONC201 and a typical experimental workflow.

Caption: ONC201's dual mechanism of action targeting DRD2/3 and ClpP.

Caption: Workflow for determining ONC201 binding affinity to dopamine receptors.

Caption: Workflow for measuring the activation of ClpP by ONC201.

References

Early-Stage Research on Cymipristone Derivatives: A Technical Overview of a Field in Gestation

An extensive review of publicly available scientific literature and databases has revealed a notable absence of early-stage research specifically focused on the derivatives of Cymipristone. this compound (also known as ZXH-951) is recognized as a progesterone receptor antagonist with potential applications in the termination of intrauterine pregnancy.[1] However, dedicated studies on the synthesis, biological evaluation, and mechanistic pathways of its derivatives are not currently present in the public domain.

This guide, therefore, aims to provide a comprehensive overview of the foundational knowledge required for researchers, scientists, and drug development professionals interested in initiating research in this area. It will cover the known aspects of this compound, the broader context of selective progesterone receptor modulators (SPRMs), and general experimental protocols relevant to their evaluation.

Understanding this compound and the Progesterone Receptor

This compound functions as an antagonist to the progesterone receptor (PR).[1] The progesterone receptor is a protein within cells that is activated by the steroid hormone progesterone.[2] This receptor is a key player in the female reproductive system, involved in processes such as menstruation and pregnancy.[2]

Progesterone receptor antagonists work by binding to these receptors, which blocks the naturally occurring hormone from exerting its effects.[2] This interruption of progesterone's physiological actions is the basis for the therapeutic applications of compounds like this compound.

The Landscape of Selective Progesterone Receptor Modulators (SPRMs)

This compound belongs to a broader class of compounds known as selective progesterone receptor modulators (SPRMs). These synthetic compounds are designed to interact with the progesterone receptor and can exhibit a range of effects, from purely antagonistic (blocking the receptor) to a mix of agonist (activating the receptor) and antagonist activities in different tissues. This tissue-specific action allows for the potential to develop drugs with targeted effects while minimizing undesirable side effects.

The development of SPRMs was spurred by the desire for more selective compounds compared to the first-generation progesterone receptor antagonist, mifepristone (RU-486), which also exhibits significant affinity for the glucocorticoid receptor. SPRMs have been investigated for a variety of gynecological applications, including emergency contraception, and the treatment of uterine fibroids and endometriosis.

Mechanism of Action of SPRMs:

The action of SPRMs is primarily mediated through the progesterone receptor, which is a member of the nuclear receptor family of transcription factors. The binding of a ligand (like progesterone or an SPRM) to the receptor induces a conformational change.

-

Agonists , such as progesterone, promote a receptor conformation that favors the recruitment of coactivator proteins, leading to the transcription of target genes.

-

Antagonists induce a different conformational change that facilitates the binding of corepressor proteins, thereby inhibiting gene transcription.

-

SPRMs , with their mixed agonist/antagonist profile, are thought to create a balance between the recruitment of coactivators and corepressors, leading to their tissue-selective effects.

Due to the lack of specific research on this compound derivatives, a signaling pathway diagram cannot be generated. However, a generalized workflow for the evaluation of a novel SPRM is presented below.

Core Experimental Protocols for Evaluating Progesterone Receptor Modulators

While specific protocols for this compound derivatives are unavailable, the following are standard methodologies employed in the research and development of progesterone receptor modulators.

3.1. Progesterone Receptor Binding Assays

These assays are fundamental for determining the affinity of a test compound for the progesterone receptor.

-

Objective: To quantify how strongly a compound binds to the progesterone receptor.

-

Methodology: A common method is a competitive binding assay. This typically involves:

-

Incubating a source of progesterone receptors (e.g., from sheep uterus cytosol or recombinant human PR) with a radiolabeled or fluorescently-tagged progesterone ligand.

-

Adding varying concentrations of the test compound.

-

Measuring the displacement of the labeled ligand by the test compound. The concentration of the test compound that displaces 50% of the labeled ligand (IC50) is then determined.

-

-

Data Presentation: The results are typically presented as IC50 or Ki (inhibition constant) values.

3.2. Cell-Based Reporter Gene Assays

These assays are used to determine whether a compound acts as an agonist or an antagonist of the progesterone receptor and to quantify its functional activity.

-

Objective: To measure the ability of a compound to activate or block the transcriptional activity of the progesterone receptor.

-

Methodology:

-

Utilize a cell line that has been engineered to express the human progesterone receptor.

-

These cells also contain a reporter gene (commonly luciferase) that is linked to a progesterone-responsive promoter.

-

For agonist activity: The cells are treated with varying concentrations of the test compound, and the expression of the reporter gene is measured.

-

For antagonist activity: The cells are treated with a known progesterone receptor agonist to stimulate reporter gene expression, along with varying concentrations of the test compound. The ability of the test compound to inhibit the agonist-induced reporter activity is then measured.

-

-

Data Presentation: Results are often presented as EC50 values (the concentration that produces 50% of the maximal response) for agonists, and IC50 values for antagonists.

3.3. In Vivo Models

Animal models are crucial for evaluating the physiological effects of a progesterone receptor modulator.

-

Objective: To assess the efficacy, safety, and pharmacokinetic profile of a compound in a living organism.

-

Methodology: The choice of animal model depends on the therapeutic indication. For example, to evaluate the effects on breast tumor development, the DMBA (7,12-dimethylbenz(a)anthracene)-induced mammary tumor model in rats has been used. To assess effects on the endometrium and fertility, monkeys are often used.

-

Data Presentation: Data from in vivo studies can include tumor growth inhibition, changes in hormone levels, and effects on the menstrual cycle.

Data Presentation and Visualization

As no quantitative data for this compound derivatives could be located, it is not possible to provide structured data tables for comparison. Similarly, the absence of specific mechanistic studies precludes the generation of detailed signaling pathway diagrams.

The following diagram illustrates a generalized progesterone receptor signaling pathway.

Future Directions

The field of this compound derivatives remains unexplored. Future research could focus on:

-

Synthesis of Novel Derivatives: Chemical modifications of the this compound scaffold could lead to compounds with improved potency, selectivity, or pharmacokinetic properties.

-

Structure-Activity Relationship (SAR) Studies: Systematic evaluation of a series of derivatives would be essential to understand the relationship between their chemical structure and biological activity.

-

Investigation of Therapeutic Potential: New derivatives could be screened for their efficacy in various models of hormone-dependent diseases, such as uterine fibroids, endometriosis, and certain types of cancer.

References

Pharmacological Profile of Cymipristone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated pharmacological profile of Cymipristone (also known as ZXH-951), a progesterone receptor antagonist.[1] Due to the limited publicly available data on this compound, this guide synthesizes information on structurally and functionally related selective progesterone receptor modulators (SPRMs) to present a probable profile and the methodologies for its full characterization. All quantitative data derived from related compounds are for illustrative purposes and should not be considered as experimentally determined values for this compound.

Introduction

This compound is identified as a progesterone receptor (PR) antagonist with potential applications in the termination of intrauterine pregnancy.[1] As a selective progesterone receptor modulator (SPRM), its pharmacological activity is expected to be mediated through its interaction with the progesterone receptor, a key regulator of female reproductive function. SPRMs are a class of compounds that exhibit tissue-specific agonist, antagonist, or mixed agonist/antagonist effects on the progesterone receptor. This unique mechanism of action allows for targeted therapeutic interventions while potentially minimizing off-target effects.

This technical guide outlines the expected pharmacological characteristics of this compound, including its mechanism of action, receptor binding affinity, and pharmacokinetic profile. It further details the standard experimental protocols required to elucidate these properties and provides visual representations of key pathways and workflows.

Mechanism of Action

This compound, as a progesterone receptor antagonist, is expected to exert its effects by competitively binding to the progesterone receptor, thereby inhibiting the biological actions of progesterone. Progesterone's effects are mediated through the genomic and non-genomic signaling pathways initiated by its binding to the nuclear progesterone receptors (PR-A and PR-B).

Genomic Signaling Pathway

The primary mechanism of action for SPRMs involves the modulation of gene transcription. In the absence of a ligand, the progesterone receptor is located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon progesterone binding, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent regulation of gene expression.

This compound is anticipated to bind to the progesterone receptor and induce a conformational change that is distinct from that induced by progesterone. This altered conformation may prevent the recruitment of co-activators and instead favor the recruitment of co-repressors, leading to the inhibition of progesterone-responsive gene transcription.

Quantitative Pharmacological Data (Illustrative)

As specific quantitative data for this compound is not publicly available, the following tables present illustrative data based on the known properties of other well-characterized progesterone receptor modulators like Mifepristone. These tables are intended to provide a framework for the types of data that would be generated through the experimental protocols described in the subsequent sections.

Receptor Binding Affinity

The binding affinity of this compound to the progesterone and glucocorticoid receptors is a critical determinant of its potency and selectivity. This is typically quantified using competitive binding assays to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 1: Illustrative Receptor Binding Affinity of this compound

| Receptor | Ligand | Ki (nM) | Relative Binding Affinity (%) |

| Progesterone Receptor (Human) | Progesterone | 1 | 100 |

| This compound | 1-5 | 20-100 | |

| Mifepristone | 0.6 | 167 | |

| Glucocorticoid Receptor (Human) | Dexamethasone | 3 | 100 |

| This compound | 5-20 | 15-60 | |

| Mifepristone | 1 | 300 |

Values for this compound are hypothetical and for illustrative purposes only.

In Vitro Functional Activity

The functional activity of this compound as a progesterone receptor antagonist can be assessed in cell-based assays that measure the inhibition of progesterone-induced gene expression.

Table 2: Illustrative In Vitro Functional Activity of this compound

| Assay | Cell Line | Endpoint | IC50 (nM) |

| Progesterone-induced Gene Expression | T47D | Inhibition of alkaline phosphatase | 1-10 |

| Glucocorticoid-induced Gene Expression | HeLa | Inhibition of luciferase reporter | 10-50 |

Values for this compound are hypothetical and for illustrative purposes only.

Pharmacokinetic Properties

The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME). A study on the determination of this compound in human plasma suggests its pharmacokinetic profile has been investigated.[2]

Table 3: Illustrative Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value |

| Bioavailability (Oral) | > 60% |

| Tmax (hours) | 1-2 |

| Half-life (t1/2) (hours) | 18-24 |

| Volume of Distribution (Vd) (L/kg) | 1-2 |

| Clearance (CL) (L/h/kg) | 0.02-0.05 |

| Protein Binding | > 95% |

Values are hypothetical and for illustrative purposes only, based on typical values for similar compounds.

Experimental Protocols

The following section details the standard experimental methodologies that would be employed to determine the pharmacological profile of this compound.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound for the human progesterone and glucocorticoid receptors.

Methodology: Competitive radioligand binding assays are performed using cell lysates or purified receptors.

-

Preparation of Receptor Source:

-

Human cell lines expressing high levels of the target receptor (e.g., T47D for progesterone receptor, IM-9 for glucocorticoid receptor) are cultured and harvested.

-

Cytosolic extracts containing the receptors are prepared by cell lysis and centrifugation.

-

-

Binding Assay:

-

A constant concentration of a radiolabeled ligand (e.g., [³H]-progesterone or [³H]-dexamethasone) is incubated with the receptor preparation.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

After incubation to reach equilibrium, bound and free radioligand are separated (e.g., by filtration or charcoal adsorption).

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

In Vitro Functional Assays

Objective: To determine the functional activity of this compound as a progesterone and glucocorticoid receptor antagonist.

Methodology: Cell-based reporter gene assays are commonly used.

-

Cell Culture and Transfection:

-

A suitable human cell line (e.g., HeLa or HEK293) is cultured.

-

Cells are transiently transfected with two plasmids: one expressing the human progesterone or glucocorticoid receptor, and another containing a reporter gene (e.g., luciferase) under the control of a promoter with the corresponding hormone response elements.

-

-

Cell Treatment:

-

Transfected cells are treated with a known agonist (e.g., progesterone or dexamethasone) in the presence or absence of increasing concentrations of this compound.

-

-

Reporter Gene Assay:

-

After an appropriate incubation period, cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the agonist-induced reporter gene expression (IC50) is determined.

-

In Vivo Pharmacodynamic Studies

Objective: To evaluate the in vivo efficacy of this compound as an anti-progestational agent.

Methodology: Animal models are used to assess the ability of this compound to block the effects of progesterone.

-

Animal Model:

-

The rabbit endometrial transformation assay (McPhail test) is a classic model. Immature female rabbits are primed with estrogen to induce endometrial proliferation.

-

The animals are then treated with progesterone to induce secretory changes in the endometrium, along with co-administration of this compound at various doses.

-

-

Endpoint Measurement:

-

After the treatment period, the uteri are collected, and the degree of endometrial transformation is scored histologically.

-

-

Data Analysis:

-

The dose of this compound that inhibits the progesterone-induced endometrial changes is determined.

-

Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in a relevant species.

Methodology: A pharmacokinetic study in healthy human volunteers would follow a protocol similar to the one for which an analytical method was developed.[2]

-

Study Design:

-

A single oral dose of this compound is administered to a cohort of healthy subjects.

-

Blood samples are collected at predefined time points over a 48-72 hour period.

-

-

Sample Analysis:

-

Plasma is separated from the blood samples.

-

The concentration of this compound in the plasma samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

-

-

Pharmacokinetic Analysis:

-

The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, Vd, and CL, using non-compartmental or compartmental analysis.

-

Conclusion

While specific experimental data on the pharmacological profile of this compound is not widely available in the public domain, its classification as a progesterone receptor antagonist allows for a well-defined characterization plan. Based on the pharmacology of related SPRMs, this compound is expected to be a potent and selective antagonist of the progesterone receptor, with a pharmacokinetic profile suitable for its intended clinical applications. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound's pharmacological properties, which is essential for its further development and clinical translation. Future research should focus on generating and publishing these critical data to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Cymipristone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cymipristone is a novel investigational compound belonging to the imipridone class of small molecules. Compounds in this class, such as ONC201 and its derivatives, have demonstrated anti-cancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines. The proposed mechanism of action involves the modulation of key signaling pathways, including the MAPK/AKT network, and the induction of mitochondrial dysfunction.[1][2] These application notes provide a comprehensive set of experimental protocols to evaluate the efficacy and mechanism of action of this compound in a cell culture setting.

Data Presentation

The following tables provide recommended starting concentrations and incubation times for this compound in various cell-based assays. These are generalized recommendations based on related compounds and should be optimized for specific cell lines and experimental conditions.

Table 1: Recommended Concentration Ranges for Initial Screening

| Assay Type | Concentration Range (µM) | Incubation Time (hours) |

| Cell Viability (MTT/WST-1) | 0.1 - 100 | 24, 48, 72 |

| Apoptosis (Annexin V/PI) | 1 - 50 | 24, 48 |

| Western Blot Analysis | 5 - 25 | 6, 12, 24 |

| RT-qPCR Analysis | 5 - 25 | 6, 12, 24 |

Table 2: Example IC50 Values for Related Imipridone Compounds (for reference)

| Compound | Cell Line | IC50 (µM) | Reference |

| ONC206 | Uterine Serous Carcinoma (ARK1) | Not Specified (effective at nanomolar concentrations) | [1] |

| ONC201 | Acute Myeloid Leukemia (AML) | Not Specified (selectively kills cancer cells) | [2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability using a colorimetric MTT assay.[3]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This protocol is for analyzing protein expression levels in cells treated with this compound.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-AKT, p-p38, cleaved caspase-3, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells in RIPA buffer on ice.

-

Determine the protein concentration using a BCA assay.

-

Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

Real-Time Quantitative PCR (RT-qPCR)

This protocol is for measuring changes in gene expression in response to this compound treatment.

Materials:

-

Cells treated with this compound

-

RNA extraction kit (e.g., TRIzol or column-based kit)

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Gene-specific primers

-

RT-qPCR instrument

Procedure:

-

Treat cells with this compound for the desired time points.

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

Set up the qPCR reaction with cDNA, qPCR master mix, and gene-specific primers.

-

Run the reaction on an RT-qPCR instrument using a standard cycling program.

-

Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).

Visualizations

Experimental Workflow

Caption: A general workflow for the in vitro evaluation of this compound.

Proposed Signaling Pathway of Imipridones

Caption: Proposed mechanism of action for this compound based on related imipridone compounds.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Cymipristone

These application notes provide detailed protocols for a panel of in vitro assays designed to characterize the efficacy of Cymipristone, a selective progesterone receptor modulator (SPRM). The described methods are essential for researchers, scientists, and drug development professionals involved in the preclinical evaluation of SPRMs.

Application Note 1: Determination of Progesterone Receptor Binding Affinity

This protocol outlines the procedure for a competitive binding assay to determine the affinity of this compound for the progesterone receptor (PR). This assay is fundamental in establishing the potency of the compound at the molecular target.

Principle:

A competitive binding assay measures the ability of an unlabeled compound (this compound) to displace a labeled progestin (e.g., [3H]-Promegestone) from the progesterone receptor. The concentration of this compound that displaces 50% of the labeled ligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated, providing a measure of binding affinity.[1]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Cytosol:

-

Use human breast cancer cell lines with high PR expression, such as T47D or MCF-7, or rabbit uterine tissue.[2][3]

-

Homogenize cells or tissue in a suitable buffer (e.g., Tris-EDTA buffer with protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing the progesterone receptors.[4]

-

Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

Set up a series of tubes containing a fixed concentration of radiolabeled progestin (e.g., 1-2 nM [3H]-Promegestone).

-

Add increasing concentrations of unlabeled this compound to the tubes.

-

Include control tubes for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand with a large excess of unlabeled progestin).

-

Add a fixed amount of cytosol (e.g., 100-200 µg of protein) to each tube.

-

Incubate the mixture at 4°C for 16-18 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add dextran-coated charcoal to the tubes to adsorb the unbound radioligand.

-

Incubate for a short period (e.g., 15 minutes) at 4°C.

-

Centrifuge to pellet the charcoal.

-

-

Quantification:

-

Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[5]

-

Data Presentation:

| Compound | Receptor | IC50 (nM) [Illustrative] | Ki (nM) [Illustrative] |

| Progesterone | Human PR-A | 5 | 2 |

| Mifepristone | Human PR-A | 1 | 0.4 |

| This compound | Human PR-A | 2 | 0.8 |

| Progesterone | Human PR-B | 4 | 1.6 |

| Mifepristone | Human PR-B | 0.8 | 0.3 |

| This compound | Human PR-B | 1.5 | 0.6 |